

A Comprehensive Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid**, a key intermediate in pharmaceutical and agrochemical research. The compound's versatile structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules.

Core Properties and Data

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound.^[1] Its pyrimidine core is functionalized with a bromine atom, a methylthio group, and a carboxylic acid, which contribute to its reactivity and utility in organic synthesis.^[2]

Property	Data	Citations
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂ S	[1][2][3][4][5]
Molecular Weight	~249.09 g/mol	[1][3][4][6]
CAS Number	50593-92-5	[1][2][3][4][7]
Appearance	White to light yellow or light orange crystalline powder.	[1][2]
Melting Point	158-162 °C (with decomposition)	[6][8][9]
Predicted pKa	1.31 ± 0.10	[1]
Solubility	The carboxylic acid group enhances solubility.	[1]

Applications in Research and Development

This pyrimidine derivative is a versatile intermediate with significant applications in several fields:

- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.[1][2][10] Its structure is a common scaffold in many clinically relevant drugs.[1]
- **Agrochemical Chemistry:** The compound is utilized in the development of new crop protection agents, including herbicides and fungicides.[1][2]
- **Biochemical Research:** It is employed in studies related to enzyme inhibition and metabolic pathways.[2]
- **Medicinal Chemistry:** The presence of bromine and methylthio groups allows for extensive chemical modifications, making it a valuable tool in structure-activity relationship (SAR) studies to optimize drug candidates.[1]

Experimental Protocol: Synthesis

A documented method for the synthesis of **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid** involves the reaction of S-methylisothiourea sulfate with mucobromic acid.[\[8\]](#)

Materials:

- S-methylisothiourea sulfate
- Mucobromic acid
- Triethylamine
- Concentrated hydrochloric acid
- Activated carbon (Darco G-60)
- Water
- Ether

Procedure:

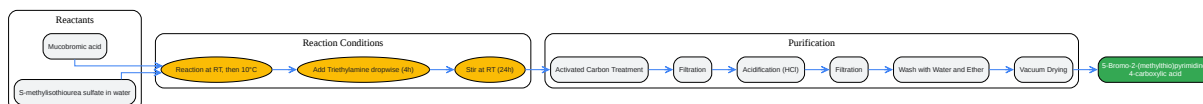
- Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.[\[8\]](#)
- Cool the resulting suspension to 10 °C using an ice bath.[\[8\]](#)
- Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours.[\[8\]](#)
- Allow the reaction mixture to stand at room temperature for 24 hours after the addition is complete.[\[8\]](#)
- Add activated carbon to the solution and stir for 10 minutes, then remove the carbon by filtration.[\[8\]](#)
- Acidify the filtrate with concentrated hydrochloric acid (50 mL) to precipitate the product.[\[8\]](#)
- Collect the yellow precipitate by filtration and wash it sequentially with water (2 x 80 mL) and ether (2 x 100 mL).[\[8\]](#)

- Dry the final product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid (33.13 g, 59% yield).[8]

Another reported synthesis route involves the condensation reaction between mucobromic acid and acetamidine hydrochloride in the presence of sodium ethoxide.[1][11]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid** from S-methylisothiourrea sulfate and mucobromic acid.



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